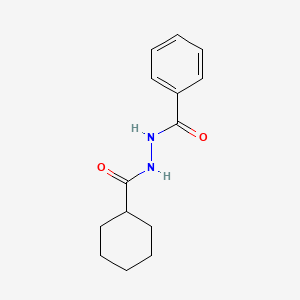
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features both indole and thiazole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indole ring, in particular, is notable for its role in many natural products and synthetic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the indole moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent coupling with an indole derivative can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole-4-carboxamide: Shares the thiazole and carboxamide moieties.
Indole-2-carboxamide: Another indole derivative with a carboxamide group.
Uniqueness
N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to the combination of both indole and thiazole rings in its structure. This dual presence can enhance its biological activity and specificity compared to compounds with only one of these moieties .
属性
分子式 |
C16H17N3OS |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-(1H-indol-4-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-13-6-4-5-12-11(13)7-8-17-12/h4-9,17H,1-3H3,(H,19,20) |
InChI 键 |
RJHNOWJCRHSSOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC3=C2C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12166817.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12166822.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12166831.png)

![Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B12166846.png)
![4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine](/img/structure/B12166854.png)
![ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12166860.png)
![N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166882.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12166884.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12166892.png)
![4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione](/img/structure/B12166894.png)
